![molecular formula C8H11ClO3 B13216930 Methyl 2-chloro-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13216930.png)
Methyl 2-chloro-1-oxaspiro[2.4]heptane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-chloro-1-oxaspiro[2.4]heptane-2-carboxylate is a chemical compound with the molecular formula C₈H₁₁ClO₃. It is known for its unique spirocyclic structure, which consists of a seven-membered ring fused to a five-membered oxirane ring. This compound is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-1-oxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of a suitable precursor with a chlorinating agent. One common method is the reaction of 2-chloro-1-oxaspiro[2.4]heptane with methyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. The key to successful industrial production lies in optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-chloro-1-oxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
Oxidation: The compound can undergo oxidation reactions to form more oxidized derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar aprotic solvents, such as dimethylformamide or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide or potassium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives, where the chlorine atom is replaced by the nucleophile.
Hydrolysis: The major products are the corresponding carboxylic acid and methanol.
Oxidation: The major products depend on the extent of oxidation and the specific oxidizing agent used.
Applications De Recherche Scientifique
Methyl 2-chloro-1-oxaspiro[2.4]heptane-2-carboxylate has several scientific research applications, including:
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, particularly those with spirocyclic structures.
Medicinal Chemistry: Researchers explore its potential as a building block for the development of new pharmaceuticals, especially those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of Methyl 2-chloro-1-oxaspiro[2.4]heptane-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The spirocyclic structure can provide a unique binding mode, enhancing the compound’s specificity and potency.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate
- Methyl 1-oxaspiro[2.4]heptane-2-carboxylate
Uniqueness
Methyl 2-chloro-1-oxaspiro[2.4]heptane-2-carboxylate is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties. This chlorine atom allows for a variety of substitution reactions, enabling the synthesis of a wide range of derivatives. Additionally, the spirocyclic structure provides a rigid and stable framework, making it an attractive scaffold for the development of new compounds in various fields of research.
Propriétés
Formule moléculaire |
C8H11ClO3 |
|---|---|
Poids moléculaire |
190.62 g/mol |
Nom IUPAC |
methyl 2-chloro-1-oxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C8H11ClO3/c1-11-6(10)8(9)7(12-8)4-2-3-5-7/h2-5H2,1H3 |
Clé InChI |
USIMCSBATPVJJG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(C2(O1)CCCC2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


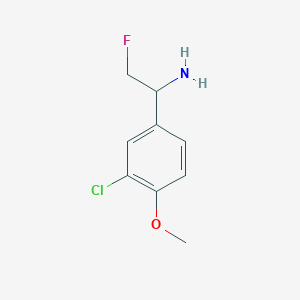


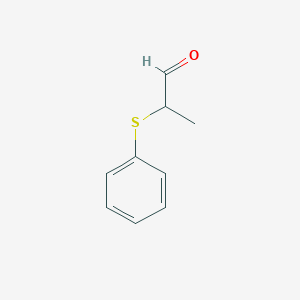
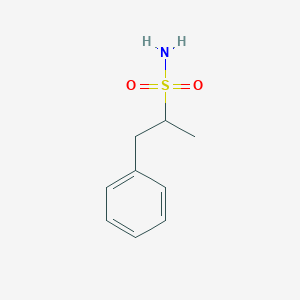


![4-tert-Butyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B13216905.png)
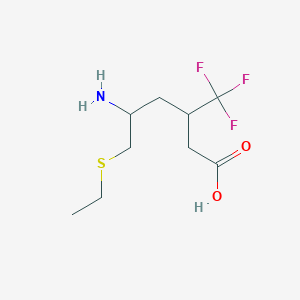
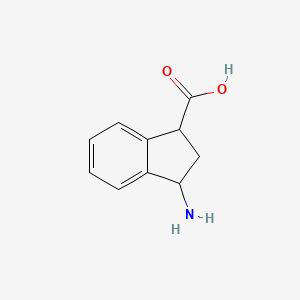
![7-(Methoxycarbonyl)-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-carboxylic acid](/img/structure/B13216921.png)
![2-{[1-(4-Chlorophenyl)ethyl]amino}-3-methylbutan-1-ol](/img/structure/B13216936.png)
![Methyl 2-[2-oxo-4-(pyridin-4-yl)-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13216940.png)
![Methyl 6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13216958.png)
